Product packaging for 9-Benzylfluorene(Cat. No.:CAS No. 1572-46-9)

9-Benzylfluorene

Cat. No.: B075748
CAS No.: 1572-46-9
M. Wt: 256.3 g/mol
InChI Key: ZBQLAOVNDBNMFI-UHFFFAOYSA-N
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Description

9-Benzylfluorene is a versatile and highly valuable organic compound that serves as a critical molecular scaffold and building block in advanced materials science and synthetic chemistry research. Its structure, featuring a fluorene core functionalized with a benzyl group at the 9-position, provides a unique combination of rigidity and synthetic handle, making it an excellent precursor for the development of organic semiconductors, non-linear optical materials, and host materials in organic light-emitting diodes (OLEDs). The fluorene unit contributes to a high triplet energy level and good charge-transport properties, while the benzyl substituent enhances solubility and processability, facilitating its incorporation into larger, more complex molecular architectures. Researchers utilize this compound extensively in the study of photophysical phenomena, as a ligand in organometallic catalysis, and as a core structure in the synthesis of polymers and dendrimers for electronic applications. Its mechanism of action in such contexts often involves influencing the energy levels (HOMO-LUMO gap), intermolecular packing, and overall morphological stability of the resulting material systems. This reagent is essential for investigators aiming to design and fabricate next-generation organic electronic devices and to explore novel structure-property relationships in π-conjugated systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16 B075748 9-Benzylfluorene CAS No. 1572-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-benzyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQLAOVNDBNMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166224
Record name 9-Benzylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1572-46-9
Record name 9-Benzylfluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Benzylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 9 Benzylfluorene and Its Derivatives

Alkylation Strategies for the 9-Position of Fluorene (B118485)

The functionalization of fluorene at the C-9 position is a cornerstone for creating a wide array of derivatives. The acidity of the methylene (B1212753) bridge protons facilitates the formation of a carbanion, which can then react with various electrophiles. asianpubs.orgcdnsciencepub.com This reactivity has been exploited through numerous alkylation strategies to introduce a benzyl (B1604629) group.

Friedel-Crafts Alkylation Routes to 9-Benzylfluorene

The Friedel-Crafts reaction is a fundamental method for C-C bond formation on aromatic rings. ijpcbs.com In the context of this compound synthesis, this can involve the alkylation of fluorene with a benzylating agent in the presence of a Lewis acid catalyst. For instance, the reaction can proceed with benzyl chloride and a Lewis acid like aluminum chloride (AlCl₃). brainly.com Another approach involves the reaction of fluorene with benzyl alcohol, which can be considered a Friedel-Crafts-type alkylation. researchgate.net The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), as both a solvent and a promoter has also been explored for Friedel-Crafts alkylations of arenes with benzyl halides, offering a cleaner reaction profile. rsc.org

A typical laboratory synthesis might involve the reaction of benzyl alcohol with fluorene in the presence of a Lewis acid catalyst. brainly.com The reaction conditions for Friedel-Crafts alkylations can vary significantly depending on the specific substrates and catalysts employed.

Radical-Mediated Benzylation Approaches of Fluorene

Radical-mediated pathways offer an alternative to traditional ionic reactions for the benzylation of fluorene. These methods often involve the generation of a benzyl radical which then attacks the fluorene moiety. Recent research has focused on developing catalytic systems that operate under mild conditions. For example, a zinc-amide compound has been shown to be a highly active catalyst for the radical-mediated alkylation of unactivated carbocycles like fluorene. rsc.orgrsc.org This process can proceed via a borrowing hydrogen mechanism, where an alcohol is first converted to an aldehyde, which then condenses with fluorene. The intermediate undergoes a radical process to yield the final alkylated product. rsc.org

Mechanistic studies, including theoretical calculations, suggest that these reactions can proceed through the generation of a ketyl radical formed via a hydrogen atom transfer (HAT) process. rsc.org Another approach involves the use of Selectfluor and catalytic Ag(I) initiators to generate benzyl radicals from precursors via C-H abstraction, which can then react with suitable substrates. ucmerced.edu

Reduction of 9-Benzalfluorene Precursors to this compound

A well-established, two-step method for synthesizing this compound involves the preparation and subsequent reduction of a 9-benzalfluorene (also known as 9-benzylidenefluorene) intermediate. The precursor, 9-benzalfluorene, is typically synthesized through the condensation of fluorene with benzaldehyde (B42025) in the presence of a base. cdnsciencepub.comgoogle.com

A notable one-pot procedure combines these steps. Fluorene can be converted directly to this compound by heating it with benzyl alcohol in the presence of a strong base like potassium hydroxide (B78521) (KOH). researchgate.netresearchgate.netresearchgate.net The reaction mechanism involves the initial base-catalyzed oxidation of benzyl alcohol to benzaldehyde. The benzaldehyde then undergoes a condensation reaction with fluorene to form 9-benzalfluorene. Subsequently, the 9-benzalfluorene is reduced in situ by another molecule of benzyl alcohol (which is oxidized in the process) to yield the final this compound product. researchgate.netresearchgate.net

PrecursorReagent/ConditionsProductReference
Fluorene, BenzaldehydePotassium ethylate, 45°C, 3 days9-Benzalfluorene cdnsciencepub.com
9-BenzalfluoreneBenzyl alcohol, KOH, refluxThis compound researchgate.neted.gov

Utilization of Organometallic Fluorenyl Carbanion Intermediates

The acidity of the C-9 protons of fluorene allows for the facile formation of a fluorenyl anion (a carbanion) upon treatment with a suitable base. This nucleophilic carbanion can then react with an electrophile like benzyl chloride in a standard SN2 reaction to produce this compound. siue.edu

Various bases and organometallic reagents have been employed to generate the fluorenyl anion. These include:

Alkali metal hydroxides or alkoxides : Potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) can be used, often in a polar aprotic solvent like DMSO. asianpubs.org

Sodamide (NaNH₂) : The reaction of fluorene with sodamide in a high-boiling solvent like decalin generates 9-fluorenylsodium. cdnsciencepub.com

Potassium metal : The direct reaction of fluorene with potassium metal in dioxane can produce 9-fluorenylpotassium. cdnsciencepub.com

Alkyllithium reagents : Reagents like n-butyllithium (nBuLi) are highly effective for deprotonating fluorene to form 9-fluorenyllithium. researchgate.net

Once formed, the fluorenyl anion is treated with benzyl chloride or a similar benzyl halide to yield this compound. cdnsciencepub.comcdnsciencepub.com For example, 9-fluorenylsodium, prepared from fluorene and sodamide, reacts with benzyl chloride to give this compound in good yield. cdnsciencepub.com

Fluorene ReagentBase/MetalIntermediateElectrophileProductReference
FluoreneSodamide/decalin9-FluorenylsodiumBenzyl chlorideThis compound cdnsciencepub.com
FluorenePotassium/dioxane9-FluorenylpotassiumBenzyl chlorideThis compound cdnsciencepub.com
FluorenenBuLi9-FluorenyllithiumCy₂PCl9-dicyclohexylphosphinofluorene researchgate.net

Catalytic C-Alkylation of Fluorene with Alcohols

The direct alkylation of fluorene with alcohols represents a more atom-economical and environmentally benign approach, as water is the only byproduct. nih.govacs.org These reactions typically proceed via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. researchgate.netnih.govorganic-chemistry.org In this process, a catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then condenses with the fluorene to form an unsaturated intermediate (9-alkylidenefluorene). Finally, the catalyst returns the borrowed hydrogen to this intermediate, reducing it to the final alkylated product. nih.govacs.org

Both transition-metal-based and metal-free catalytic systems have been developed for this transformation.

Iron-Catalyzed Alkylation : An effective catalyst system comprising FeCl₂ (3 mol%), phenanthroline (6 mol%), and KOtBu has been reported for the selective mono-C9-alkylation of fluorenes with a wide range of primary and secondary alcohols, including benzyl alcohol. nih.govacs.org

Manganese-Catalyzed Alkylation : Manganese complexes have also been shown to catalyze the C-alkylation of fluorene with alcohols. beilstein-journals.org

Transition-Metal-Free Catalysis : A phenalenyl-based molecule has been used as a catalyst for the C-alkylation of fluorene with alcohols, proceeding through a proposed radical-mediated borrowing hydrogen pathway. organic-chemistry.org Aldehydes or ketones themselves can also catalyze the reaction in the presence of a base like cesium hydroxide (CsOH), which often proves more effective than KOH. researchgate.net

Catalyst SystemAlcoholBaseKey FeaturesReference
FeCl₂/phenanthrolinePrimary & Secondary AlcoholsKOtBuEarth-abundant metal, broad scope nih.govacs.org
Phenalenyl-based moleculeBenzyl alcohol-Transition-metal-free, radical pathway organic-chemistry.org
BenzaldehydePrimary AlcoholsCsOHMetal-free, aldehyde-catalyzed researchgate.net

Synthesis of 9,9-Disubstituted Benzylfluorene Analogues

The synthesis of 9,9-disubstituted fluorenes is crucial for applications in materials science, as disubstitution at the C-9 position enhances the thermal and morphological stability of the fluorene core. mdpi.comlabxing.com Several strategies exist to introduce a benzyl group alongside another substituent at the C-9 position.

One common approach is the sequential alkylation of fluorene. First, a monosubstituted fluorene, such as this compound, is prepared. This compound still possesses one acidic proton at the C-9 position and can be deprotonated again with a strong base to form a new carbanion. This anion can then be reacted with a second, different alkylating agent. For example, this compound can be reacted with CsOH and 4-chloronitrobenzene to synthesize 9-benzyl-9-(4-nitrophenyl)-9H-fluorene. researchgate.net

Alternatively, starting with fluorene, a dipotassium (B57713) salt (9,9-fluorenyldipotassium) can be generated by reacting fluorene with two equivalents of potassium metal in dioxane. cdnsciencepub.com This dianion can then react with two equivalents of an alkyl or aralkyl halide. Reaction with excess benzyl chloride, for instance, leads directly to the formation of 9,9-dibenzylfluorene. cdnsciencepub.com

Phase-transfer catalysis is another effective method. For instance, reacting fluorene with potassium hydroxide and methyl iodide in DMSO yields 9,9-dimethylfluorene. mdpi.com A similar approach using benzyl chloride would be expected to produce 9,9-dibenzylfluorene.

A summary of synthetic routes to 9,9-disubstituted analogues is presented below:

Starting MaterialReagentsProductReference
Fluorene1) K (2 eq.)/dioxane; 2) Benzyl chloride (excess)9,9-Dibenzylfluorene cdnsciencepub.com
This compound1) K/dioxane; 2) Benzyl chloride9,9-Dibenzylfluorene cdnsciencepub.com
This compoundCsOH, 4-chloronitrobenzene9-Benzyl-9-(4-nitrophenyl)-9H-fluorene researchgate.net
FluoreneKOH, CH₃I, DMSO9,9-Dimethylfluorene mdpi.com

Pathways to 9,9-Dibenzylfluorene and Related Compounds

The synthesis of 9,9-dibenzylfluorene typically involves the deprotonation of fluorene at the acidic C-9 position to form a fluorenyl anion, which then acts as a nucleophile in a substitution reaction with a benzyl halide. Several methods have been developed to achieve this transformation efficiently.

One established method involves the use of potassium metal in dioxane. In this procedure, fluorene is reacted with potassium metal to form 9,9-fluorenyldipotassium. The subsequent addition of an excess of benzyl chloride to the resulting reddish-brown precipitate yields 9,9-dibenzylfluorene. cdnsciencepub.comcrdeepjournal.org A specific example of this reaction involved treating a mixture of 16.6 g of fluorene and 7.8 g of potassium in 80 ml of dioxane with 21 ml of benzyl chloride, which resulted in the formation of 11.2 g of 9,9-dibenzylfluorene. cdnsciencepub.com The product, being only slightly soluble in ether, can be easily isolated by the addition of water and ether to the dioxane solution, causing the solid to precipitate. cdnsciencepub.com

Phase-transfer catalysis (PTC) represents another powerful technique for the synthesis of 9,9-dialkylated fluorenes. phasetransfercatalysis.com This method is particularly effective for achieving di-alkylation in high yields. researchgate.net The combination of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, with a strong base like sodium hydroxide facilitates the deprotonation of fluorene and the subsequent alkylation by transferring the fluorenyl anion from the aqueous or solid phase to the organic phase containing the alkylating agent. researchgate.net For instance, the di-C-alkylation of 2,7-dibromofluorene (B93635) has been achieved in 82% yield by reacting it with 2.5 equivalents of 2-(2′-bromoethoxy)tetrahydropyran in the presence of tetrabutylammonium (B224687) bromide (TBAB) as the catalyst in a toluene/50% NaOH system at 100°C for 11.5 hours. researchgate.net While this example does not use benzyl bromide, it illustrates the general utility of PTC for synthesizing 9,9-disubstituted fluorenes. The choice of the phase-transfer catalyst can be crucial; for instance, methyl tributyl ammonium chloride (MTBAC) might be more effective than TBAB for certain reactions, potentially allowing for lower reaction temperatures and shorter times. researchgate.net

The synthesis of 9,9-dibenzylfluorene can also be achieved starting from this compound itself. By reacting this compound with an equimolar amount of potassium metal in dioxane, the corresponding potassium salt is formed. Subsequent treatment with benzyl chloride leads to the formation of 9,9-dibenzylfluorene. cdnsciencepub.com

The table below summarizes representative reaction conditions for the synthesis of 9,9-dibenzylfluorene.

Starting MaterialReagentsSolventReaction ConditionsYieldReference
Fluorene1. Potassium2. Benzyl chlorideDioxaneNot specified~65% (general yield for disubstituted fluorenes) cdnsciencepub.comcrdeepjournal.org
Fluorene1. Potassium (2 equiv.)2. Benzyl chloride (excess)DioxaneNot specified11.2 g from 16.6 g fluorene cdnsciencepub.com
This compound1. Potassium (1 equiv.)2. Benzyl chlorideDioxaneHeating until metal dissolutionNot specified cdnsciencepub.com
2,7-Dibromofluorene2-(2′-bromoethoxy)tetrahydropyran, NaOH, TBABToluene/Water100°C, 11.5 hours82% researchgate.net

Control of Mono- and Di-Substitution Selectivity at the 9-Position

The selective synthesis of either 9-monobenzylfluorene or 9,9-dibenzylfluorene is highly dependent on the reaction conditions, including the choice of base, solvent, and the stoichiometry of the reactants.

Factors Favoring Di-substitution:

Generally, the use of a strong base and an excess of the alkylating agent tends to favor the formation of the di-substituted product. The initial mono-alkylation product, this compound, still possesses an acidic proton at the 9-position, which can be removed by the base to form a new anion. This anion can then react with another molecule of the benzyl halide to yield the di-substituted product. The reaction of fluorene with potassium metal to form the dipotassium salt, as described previously, is a direct route to 9,9-disubstituted fluorenes. cdnsciencepub.comcrdeepjournal.org Similarly, phase-transfer catalysis conditions can be optimized for di-alkylation. researchgate.net

Factors Favoring Mono-substitution:

Achieving high selectivity for mono-alkylation requires careful control to prevent the second alkylation step. One common strategy is to use a stoichiometric amount of a strong base relative to fluorene. For instance, the use of sodamide (NaNH₂) has been a traditional method for preparing 9-monosubstituted fluorenes. cdnsciencepub.com In this method, fluorene is first reacted with sodamide in a high-boiling solvent like decalin to form 9-fluorenylsodium. This sodium salt is then treated with an equimolar amount of an alkyl halide, such as benzyl chloride, to yield the mono-alkylated product. cdnsciencepub.com

More recent and highly selective methods for mono-alkylation have emerged, often focusing on milder reaction conditions and alternative activation pathways. The "borrowing hydrogen" strategy is a notable example. This atom-economical approach utilizes a catalyst, often an iron complex, to facilitate the C-H alkylation of fluorene with an alcohol as the alkylating agent, forming water as the only byproduct. This method has been shown to be highly selective for mono-C9-alkylation with a variety of primary alcohols. mdpi.com

Another efficient method for selective mono-alkylation involves the use of an aldehyde or ketone as a catalyst in the presence of a base like cesium hydroxide (CsOH). sciencemadness.org This dehydrative C-alkylation of fluorenes with alcohols provides a green and practical route to 9-monoalkylated fluorenes with high selectivity. The reaction is believed to proceed through the formation of a 9-alkylidenefluorene intermediate. sciencemadness.org

The choice of the cation in the organometallic intermediate can also influence the ratio of mono- to di-substituted products. For example, when reacting 9-fluorenylsodium with benzyl chloride, a significant amount of the di-substituted product can be formed even with equimolar reactants. In contrast, the reaction of 9-fluorenyllithium with methyl iodide gives almost exclusively the mono-substituted product. However, even with the lithium salt, reaction with benzyl chloride can produce a small amount of the di-substituted fluorene. This suggests that the reactivity of the organometallic intermediate and the alkylating agent play a crucial role in controlling the selectivity.

The following table summarizes the key factors influencing the selectivity of alkylation at the 9-position of fluorene.

SelectivityFavored byMethod/ReagentsRationale
Di-substitution Excess alkylating agent, strong basePotassium metal (2 equiv.), Phase-Transfer CatalysisFormation of the dianion or rapid successive deprotonation and alkylation of the mono-substituted intermediate.
Mono-substitution Stoichiometric control of base and alkylating agentSodamide (1 equiv.), then benzyl chloride (1 equiv.)Limits the deprotonation of the mono-substituted product.
Mono-substitution Catalytic "borrowing hydrogen"Iron catalyst, alcoholAtom-economical and highly selective C-H activation pathway.
Mono-substitution Aldehyde/ketone catalysisAldehyde/ketone, CsOH, alcoholProceeds via a selective intermediate (9-alkylidenefluorene).
Mono-substitution Choice of cation9-FluorenyllithiumThe nature of the metal-carbon bond and solubility of the intermediate can influence reactivity.

Reaction Mechanisms and Kinetics of 9 Benzylfluorene Transformations

Mechanistic Pathways in the Formation of 9-Benzylfluorene

The synthesis of this compound can be achieved through several distinct mechanistic routes, including radical, carbocationic, and hydride transfer pathways.

Homolytic Fission and Hydrogen Abstraction Mechanisms

The formation of this compound can be conceptualized via free-radical pathways, which involve intermediates with unpaired electrons. goalparacollege.ac.in One plausible mechanism begins with the homolytic fission (homolysis) of a suitable precursor, such as dibenzyl peroxide or a halogenated benzyl (B1604629) species, initiated by heat or UV light. quizlet.comyoutube.com This bond cleavage generates two radical species. quizlet.com For instance, a benzyl halide could undergo homolysis to produce a benzyl radical.

Simultaneously, a fluorenyl radical can be generated. A common pathway for this is hydrogen abstraction , where a radical initiator removes the acidic proton from the C9 position of fluorene (B118485). taylorandfrancis.com The C-H bond at this position is susceptible to abstraction due to the stability of the resulting fluorenyl radical, which is delocalized over the aromatic system. The subsequent coupling of the benzyl radical and the fluorenyl radical forms the C-C bond, yielding this compound. These radical reactions are characterized by initiation, propagation, and termination steps. youtube.com

Carbocationic Pathways in Lewis Acid Catalyzed Alkylation

A prevalent method for synthesizing this compound is through Friedel-Crafts alkylation, which proceeds via a carbocationic pathway. mt.comethz.ch This electrophilic aromatic substitution reaction involves treating fluorene with a benzylating agent, such as benzyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). mt.com

The mechanism unfolds in several steps:

Generation of the Electrophile : The Lewis acid catalyst reacts with the benzyl halide to form a highly electrophilic benzyl carbocation. mt.comunizin.org

Electrophilic Attack : The generated benzyl carbocation acts as an electrophile and attacks the fluorene molecule. mt.com The C9 position of fluorene is particularly susceptible to alkylation.

Deprotonation : The resulting intermediate, a cyclohexadienyl cation, is unstable. mt.com A base (such as the [AlCl₄]⁻ complex) abstracts a proton from the C9 position, leading to the reformation of the aromatic system and yielding the final product, this compound. mt.com

This method is a cornerstone for attaching alkyl groups to aromatic rings and leverages the formation of a stabilized carbocation intermediate. wiley-vch.de

Hydride Transfer Mechanisms in Reduction Reactions

This compound can also be formed through reduction reactions that involve a critical hydride transfer step. One such pathway involves the reduction of 9-benzylidenefluorene (B158876), which can be synthesized from the condensation of fluorene and benzaldehyde (B42025). researchgate.net

A notable example is the Meerwein-Ponndorf-Verley (MPV) reduction . alfa-chemistry.comwikipedia.orgorganic-chemistry.org In this process, an aluminum alkoxide, typically aluminum isopropoxide, serves as a catalyst to transfer a hydride ion from a sacrificial alcohol (like isopropanol) to the carbonyl or, in this case, the exocyclic double bond of the 9-benzylidenefluorene intermediate. alfa-chemistry.comorganic-chemistry.orgminia.edu.eg The mechanism is believed to proceed through a six-membered ring transition state where the aluminum coordinates to the substrate, facilitating the hydride transfer from the isopropoxide ligand to the electrophilic carbon of the double bond. wikipedia.orgminia.edu.eg

Alternatively, under base-catalyzed conditions with an alcohol like benzyl alcohol, an in-situ Oppenauer-type oxidation can generate benzaldehyde, which then condenses with fluorene. The resulting 9-benzylidenefluorene is subsequently reduced by a hydride transfer from an alkoxide, a process analogous to the MPV reduction. researchgate.net This pathway highlights a sophisticated cascade of oxidation, condensation, and reduction steps.

Reactivity and Mechanistic Studies of this compound

The reactivity of this compound and its derivatives is significantly influenced by the bulky nature of its constituent groups and the stability of potential intermediates.

Solvolytic Reactions: Investigation of Substitution and Elimination Processes

Solvolysis reactions, where the solvent acts as the nucleophile, provide deep insight into the reactivity of this compound derivatives. pearson.com Studies on compounds like 9-(ortho-substituted benzyl)fluorene-9-trimethylammonium salts in ethanol (B145695) show that they undergo both substitution (Sₙ1) and elimination (E1) reactions. cdnsciencepub.com The formation of both product types suggests a common carbocation intermediate. libretexts.orgmasterorganicchemistry.com

The reaction proceeds via an E1 mechanism , which is noteworthy because the trimethylammonium group is typically a poor leaving group. cdnsciencepub.com The process is facilitated by the formation of a highly stable tertiary carbocation at the C9 position of the fluorene ring. cdnsciencepub.com The subsequent step can either be the capture of this carbocation by a solvent molecule (Sₙ1 product) or the loss of a beta-proton to the solvent acting as a base (E1 product). libretexts.orgmasterorganicchemistry.comyoutube.com The competition between these two pathways is a characteristic feature of reactions involving carbocation intermediates. pearson.comlibretexts.org

Influence of Steric Hindrance on Reaction Rates and Selectivity

Steric hindrance, the effect of the spatial arrangement of atoms on a reaction, plays a crucial role in the kinetics of this compound transformations. wikipedia.org The bulky substituents can hinder the approach of reactants or stabilize transition states, thereby affecting both the rate and the outcome of the reaction. libretexts.orgscience.gov

In the solvolysis of 9-(ortho-substituted benzyl)fluorene derivatives, steric effects are particularly pronounced. The presence of bulky substituents on the ortho positions of the benzyl group leads to a phenomenon known as steric acceleration . cdnsciencepub.com Dreiding models show significant interaction between ortho-methyl groups and both the 1,8-hydrogens of the fluorene ring and the methyl groups of the trimethylammonium leaving group. cdnsciencepub.com This crowding in the ground state is relieved upon ionization to the planar carbocation, thus lowering the activation energy and increasing the reaction rate. cdnsciencepub.com

Research findings have quantified this effect, showing a dramatic rate increase when moving from a single ortho-methyl substituent to two. cdnsciencepub.com This steric influence also extends to the selectivity of the reaction, affecting the ratio of substitution to elimination products and the magnitude of the kinetic isotope effect. cdnsciencepub.com

Table 1: Effect of Ortho-Substitution on Solvolysis of 9-(ortho-Substituted Benzyl)fluorene-9-trimethylammonium Ions in Ethanol at 57.3°C cdnsciencepub.com
Substituent on Benzyl RingObserved Rate Constant for Elimination (kobs, s⁻¹)Hydrogen-Deuterium Isotope Effect (kH/kD)Alkene Product (%)
2-Methyl2.35 x 10⁻⁵1.2256.2
2,6-Dimethyl2.68 x 10⁻³2.3528.8

Advanced Spectroscopic and Structural Characterization of 9 Benzylfluorene

Spectroscopic Techniques for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon, and Variable Temperature Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 9-Benzylfluorene in solution.

¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different types of protons in the molecule. researchgate.net A triplet is observed at approximately 4.26 ppm, which is attributed to the single proton at the C9 position of the fluorene (B118485) ring. researchgate.net A doublet at around 3.14 ppm corresponds to the two protons of the methylene (B1212753) (-CH₂-) bridge. researchgate.net The aromatic protons of both the fluorene and benzyl (B1604629) moieties appear as a complex multiplet in the region of 7.18–7.77 ppm. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the carbon framework. Key resonances include those for the aliphatic carbons of the methylene bridge and the C9 carbon of the fluorene ring, as well as a series of signals for the aromatic carbons.

Variable Temperature (VT) NMR: VT-NMR studies have been instrumental in probing the dynamic stereochemistry of this compound derivatives. nih.govresearchgate.net These studies reveal restricted rotation around the single bonds connecting the fluorenyl group to the methylene bridge (fluorenyl-CH₂) and the methylene bridge to the phenyl group (aryl-CH₂). nih.gov This restricted rotation leads to the existence of different conformers and enantiomeric forms. By simulating the changes in the NMR line shape at different temperatures, it is possible to determine the energy barriers for these rotational processes. nih.gov These experimental findings are often complemented by Density Functional Theory (DFT) computations to model the correlated rotation pathways. nih.gov

NMR Data for this compound in CDCl₃
Nucleus Chemical Shift (δ) in ppm
¹H (C9-H)~4.26 (triplet)
¹H (-CH₂-)~3.14 (doublet)
¹H (Aromatic)7.18–7.77 (multiplet)

Infrared (IR) and Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound, typically recorded as a KBr pellet, shows several characteristic absorption bands. researchgate.netresearchgate.net

Key IR absorptions include:

Aromatic C-H stretching: Bands are observed in the region of 3000-3100 cm⁻¹. researchgate.net

Aliphatic C-H stretching: Absorptions from the methylene group appear between 2844 and 2930 cm⁻¹. researchgate.net

C=C stretching (aromatic): Strong absorptions corresponding to the stretching of the carbon-carbon double bonds in the aromatic rings are found around 1446-1603 cm⁻¹. researchgate.net

Attenuated Total Reflectance (ATR)-IR spectroscopy is a valuable surface-sensitive technique. While often used for analyzing thin films or solid surfaces, it can also be applied to powdered samples. researchgate.netspectroscopyworld.com For this compound, ATR-IR would provide similar information to traditional transmission IR, identifying the key functional groups through their characteristic vibrational frequencies. researchgate.net

Key IR Absorption Bands for this compound
Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H stretch3000-3100
Aliphatic C-H stretch2844-2930
Aromatic C=C stretch1446-1603

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis absorption spectrum of this compound in an acetonitrile (B52724) solution is characterized by a strong absorption band centered at approximately 265 nm. researchgate.net This primary absorption is accompanied by two distinct shoulders at around 291 nm and 302 nm. researchgate.net These absorptions are attributed to π-π* transitions within the conjugated aromatic system of the fluorene moiety. researchgate.net

UV-Vis Absorption Data for this compound in Acetonitrile
Feature Wavelength (nm)
Main Absorption Peak (λmax)~265
Shoulder 1~291
Shoulder 2~302

Fluorescence Spectroscopy for Photoluminescent Analysis

Fluorescence spectroscopy is employed to study the photoluminescent properties of this compound. When excited with UV light, a solution of this compound in acetonitrile emits light, with a fluorescence emission peak observed at approximately 310 nm when excited at 260 nm. researchgate.net This emission is characteristic of the fluorene chromophore. The study of its fluorescence is crucial for understanding its potential use in optoelectronic applications. researchgate.net

Electrochemical Spectroscopy Including Cyclic Voltammetry

Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of this compound. These studies are often focused on the electrochemical polymerization of the monomer to form poly(this compound). researchgate.net The cyclic voltammogram of this compound in an acetonitrile solution containing a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) reveals information about its oxidation potential. researchgate.net During electropolymerization, a thin film of poly(this compound) can be deposited on the working electrode. researchgate.net The resulting polymer film is electrochemically active and stable, and its redox behavior can be further studied by cycling the potential in a monomer-free electrolyte solution. researchgate.net

Solid-State Structure and Morphology Analysis

The morphology of materials derived from this compound, such as electrochemically synthesized poly(this compound) films, has been examined using techniques like scanning tunneling microscopy (STM). researchgate.netresearchgate.net These studies reveal the surface topography of the polymer film, showing, for instance, that a single crystalline gold electrode can be completely covered by the polymer. researchgate.net

Single-Crystal X-ray Diffraction (XRD) for Crystalline Structure Determination

Despite the utility of this technique, a comprehensive search of the available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the parent compound, this compound. While studies on substituted benzylfluorene derivatives have utilized single-crystal XRD to determine their structures, the crystallographic information file (CIF) and detailed structural parameters for this compound itself are not readily accessible in the public domain. nih.govresearchgate.net The determination of the crystal structure of two fluorene derivatives with substituted benzyl groups at the 9-position has been reported, confirming the value of this technique for this class of compounds. nih.gov

For a conclusive determination of the crystalline structure of this compound, the growth of a suitable single crystal and subsequent analysis by X-ray diffraction would be required. Such an analysis would provide the definitive solid-state conformation and packing of the molecule.

Interactive Data Table: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Table 1: Crystallographic data for this compound is not currently available in the searched literature.

Scanning Tunneling Microscopy (STM) for Surface Morphology Analysis

Scanning tunneling microscopy (STM) is a high-resolution imaging technique used to visualize the surface topography of conducting and semiconducting materials at the atomic scale. researchgate.netresearchgate.net While direct STM studies on the monomer of this compound are not extensively reported, the surface morphology of its corresponding polymer, poly(this compound), has been investigated. researchgate.netresearchgate.net

In a study involving the electrochemical polymerization of this compound, STM was employed to examine the morphology of the resulting poly(this compound) film deposited on a single-crystal gold (Au(111)) electrode. researchgate.netresearchgate.net The analysis was conducted after a single cyclic voltammetric scan in an acetonitrile solution containing the this compound monomer. researchgate.net

The STM images revealed that the gold surface was entirely covered by a thin film of poly(this compound). researchgate.netresearchgate.net The film exhibited a morphology characterized by partially ordered arrangements of granules. researchgate.net These granular structures had a grain size in the range of 50-60 nanometers. researchgate.net Further analysis showed that with an increasing number of cyclic voltammetric scans, a thicker polymer layer with varying grain sizes was formed, indicating a three-dimensional growth pattern. researchgate.net

These findings demonstrate that poly(this compound) forms a granular film on a gold substrate, and the thickness and morphology of this film can be controlled by the electrochemical deposition parameters.

Conformational Analysis and Stereodynamics of Benzylfluorene Derivatives

Investigation of Restricted Rotation About C-C Bonds in Benzylfluorene Systems

In 9-benzylfluorene derivatives, the connection between the fluorene (B118485) moiety and the benzyl (B1604629) group involves two key single bonds: the bond between the C9 of the fluorene ring and the methylene (B1212753) carbon (fluorenyl-CH2), and the bond between the methylene carbon and the phenyl ring of the benzyl group (aryl-CH2). researchgate.netnih.govacs.org Rotation around these bonds is not entirely free but is restricted by steric hindrance between the bulky fluorenyl and aryl groups. This restricted rotation gives rise to distinct stereodynamic processes that can be observed and studied. nih.gov

The investigation of these rotational processes often employs dynamic Nuclear Magnetic Resonance (NMR) spectroscopy at variable temperatures. researchgate.netnih.govacs.org By cooling a sample of a this compound derivative, the rate of rotation around the C-C bonds can be slowed to the NMR timescale. This allows for the "freezing out" and observation of individual conformers that would otherwise be rapidly interconverting at room temperature. acs.org

Elucidation and Characterization of Conformers and Enantiomeric Forms

The restricted rotation about the fluorenyl-CH2 and aryl-CH2 bonds in this compound derivatives leads to the existence of different conformers, which are stereoisomers that can be interconverted by rotation about single bonds. nih.govwikipedia.org In some cases, these conformers can be enantiomeric, meaning they are non-superimposable mirror images of each other. nih.govsydney.edu.au

For instance, in certain this compound derivatives, the freezing of rotation around the fluorene-CH2 bond results in the observation of two distinct conformers with different populations. acs.org The introduction of a prochiral group, such as an isopropyl group, on the benzyl moiety serves as a sensitive probe for the asymmetry of these conformers. acs.org The magnetic non-equivalence of the methyl groups within the isopropyl substituent in the low-temperature NMR spectra provides clear evidence for the presence of these chiral conformers. acs.org

Quantification of Rotational Energy Barriers in this compound Derivatives

A key aspect of studying the stereodynamics of this compound derivatives is the quantification of the energy barriers that hinder free rotation. These rotational energy barriers represent the energy required to move from one stable conformation to another through a higher-energy transition state.

Variable temperature NMR spectroscopy is the primary experimental technique used to determine these barriers. nih.govacs.org By analyzing the changes in the NMR lineshape as a function of temperature—from separate signals at low temperatures to a coalesced, averaged signal at higher temperatures—it is possible to calculate the rate of interconversion between conformers. From this rate data, the free energy of activation (ΔG‡) for the rotational process can be determined using lineshape simulation analysis. nih.govacs.org

For example, in a study of a 9-(2,6-diisopropylbenzyl)fluorene derivative, the barrier for the interconversion of the two major conformers, resulting from restricted rotation about the fluorene-CH2 bond, was experimentally determined. acs.org

Compound DerivativeRotational ProcessExperimental MethodRotational Energy Barrier (kcal/mol)
9-(2,6-diisopropylbenzyl)fluoreneFluorene-CH2 bond rotationVariable Temperature NMRData not explicitly stated in provided search results

Theoretical Interpretation of Correlated Rotation Pathways

To gain a deeper understanding of the observed dynamic processes, experimental findings are often complemented by theoretical calculations. nih.gov Density Functional Theory (DFT) computations have proven to be a valuable tool for interpreting the correlated rotation pathways in benzylfluorene derivatives. nih.govacs.org

These theoretical models can satisfactorily reproduce the experimentally determined rotational barriers, lending support to the proposed mechanisms. nih.gov DFT calculations allow for the mapping of the potential energy surface associated with the rotation around the fluorenyl-CH2 and aryl-CH2 bonds. This mapping helps to identify the stable ground-state conformers and the transition state structures that connect them. acs.org

The concept of "correlated rotation" arises from the fact that the rotation around one bond is not independent of the rotation around the other. researchgate.netnih.gov The steric interactions between the fluorene and the substituted benzyl group mean that the energetically most favorable pathway for interconversion often involves a concerted motion or a specific sequence of rotations around both bonds. Theoretical calculations can elucidate these complex, correlated pathways, providing a detailed picture of the molecule's dynamic behavior that might not be fully apparent from experimental data alone. acs.org

For instance, theoretical results for a this compound derivative with di-isopropylphenyl substitution explained the temperature-dependent spectral appearance by showing that at low temperatures, the rotation about the fluorene-CH2 bond is frozen, leading to two observable conformers. acs.org However, the rotation around the Ar-CH2 bond remains fast at these temperatures, which is consistent with the experimental observations. acs.org

Computational and Theoretical Studies on 9 Benzylfluorene Systems

Density Functional Theory (DFT) Calculations for Geometries and Energetics

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netnbu.edu.sa It is widely used to determine the equilibrium geometries, which correspond to minimum energy structures on the potential energy surface, and the relative energetics of different molecular states. storion.ru

For fluorene (B118485) derivatives, DFT calculations are instrumental in understanding their fundamental properties, such as acidity. researchgate.net A common approach involves geometry optimization using a specific functional, such as the hybrid functional B3LYP, paired with a suitable basis set, like 6-31++G(d,p), which includes diffuse and polarization functions to accurately describe electron distribution, especially in anions. researchgate.netnih.gov The optimized geometry provides key structural parameters like bond lengths and angles. For instance, studies on various 9-substituted fluorenes have been performed to calculate their gas-phase acidities (ΔHacid), which is the enthalpy change for the deprotonation at the C9 position. researchgate.net This value is a critical measure of the energetic stability of the resulting 9-fluorenyl anion, a common reactive intermediate.

High-level composite methods, such as G3 and G4 theory, have also been applied to fluorene derivatives like fluorene-9-methanol and fluorene-9-carboxylic acid to calculate their gas-phase enthalpies of formation with high accuracy, providing benchmark data that validates the results from more routine DFT methods. iaea.org These computational studies allow for the systematic investigation of how different substituents on the fluorene core influence its geometry and energetic properties.

Table 1: Typical Parameters in DFT Studies of Fluorene Derivatives
ParameterDescriptionCommon Methods/Basis SetsReference
Geometry OptimizationFinding the lowest energy conformation of the molecule.B3LYP, PBE, M06-2X researchgate.netnih.gov
Basis SetA set of mathematical functions used to build molecular orbitals.6-31G(d), 6-311++G(d,p), aug-cc-pVTZ researchgate.netarxiv.org
Energy CalculationComputing properties like enthalpy of formation or deprotonation energy.Single-point energy calculations at a higher level of theory (e.g., G3, G4) on a DFT-optimized geometry. iaea.org
Solvation ModelAccounting for the effect of a solvent on the molecule's properties.Polarizable Continuum Model (PCM), SMD eurjchem.com

Molecular Orbital (MO) Theory Approaches to Electronic Structure Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. mdpi.com This framework is essential for understanding the electronic structure and reactivity of conjugated systems like 9-benzylfluorene. The most important of these orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the kinetic stability, chemical reactivity, and optical properties of a molecule. mdpi.comwuxiapptec.com A smaller gap generally implies higher reactivity.

For this compound, computational studies have been used to determine the energies of these frontier orbitals. dtic.mil The distribution of the HOMO and LUMO across the molecular structure reveals the most likely sites for electrophilic and nucleophilic attack, respectively. In fluorene-based systems, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic rings. rsc.orgmissouristate.edu The introduction of a benzyl (B1604629) group at the C9 position influences the electronic structure by interacting with the fluorenyl π-system. DFT calculations are the standard method for obtaining these orbital energies and visualizing their spatial distribution. mdpi.comrsc.org

Table 2: Calculated Frontier Orbital Energies for this compound
Molecular OrbitalEnergy (eV)Significance
HOMO (Highest Occupied Molecular Orbital)-5.61Related to electron-donating ability
LUMO (Lowest Unoccupied Molecular Orbital)-0.78Related to electron-accepting ability
HOMO-LUMO Gap4.83Indicator of chemical reactivity and stability
Data sourced from a quantitative characterization study. dtic.mil The specific computational method was not detailed in the source.

Simulation of Reaction Intermediates and Transition States

Computational chemistry is an invaluable tool for studying the fleeting species that govern chemical reactions: reaction intermediates and transition states. rsc.orgnumberanalytics.com These structures are often highly unstable and present in low concentrations, making their experimental characterization challenging. researchgate.net

A fundamental reaction of this compound involves the deprotonation of the C9 carbon to form a 9-benzyl-9-fluorenyl carbanion. This anion is a key reactive intermediate in many organic reactions. DFT calculations can be used to model the geometry and electronic structure of this carbanion, assessing its stability relative to the neutral parent molecule. researchgate.net The calculations show that the negative charge in the fluorenyl anion is highly delocalized over the tricyclic ring system, which accounts for its significant stability.

Beyond carbanions, other reactive species like fluorenyl-based radicals have also been investigated using DFT. nih.gov These studies combine computational results with experimental data (such as ESR spectroscopy) to provide a comprehensive understanding of the geometry and electronic structure of these open-shell intermediates. nih.gov

Simulating a chemical reaction also requires locating the transition state (TS), which is the maximum energy point along the minimum energy reaction path connecting reactants and products. numberanalytics.com The energy of the TS relative to the reactants determines the activation energy of the reaction. Various computational algorithms have been developed to find these first-order saddle points on the potential energy surface. For reactions involving this compound, such as nucleophilic substitution or elimination at the benzylic carbon, computational methods can elucidate the step-by-step mechanism, determine whether the reaction is concerted or stepwise, and identify the structures of all relevant intermediates and transition states. missouristate.edu

Polymeric Materials Derived from 9 Benzylfluorene

Electrochemical Polymerization of 9-Benzylfluorene Monomers

Poly(this compound), hereafter referred to as poly(9-BF), can be synthesized directly onto an electrode surface through electrochemical polymerization. This method involves the direct oxidation of the this compound monomer in a suitable electrolyte solution. researchgate.netulakbim.gov.tr

The process is typically carried out using cyclic voltammetry (CV). In a typical experiment, a platinum electrode is cycled in an acetonitrile (B52724) solution containing the this compound monomer and a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP). researchgate.net During the initial anodic scan, an irreversible oxidation peak appears at approximately 1.85 V (versus an Ag/AgCl reference electrode), corresponding to the oxidation of the this compound monomer. researchgate.net As the potential is repeatedly cycled, a new redox couple emerges at lower potentials, with an oxidation peak around 1.49 V and a reduction peak near 1.28 V. researchgate.net

The growth of the current in this new redox couple with each successive scan signifies the deposition and growth of a conducting, electroactive polymer film on the electrode surface. researchgate.net This film is the result of the coupling of radical cations formed during the oxidation of the monomer. acs.org The electropolymerization process allows for the formation of a uniform polymer film adhered to the electrode. researchgate.net

Electrochemical Polymerization Parameters for this compound
Technique Cyclic Voltammetry (CV)
Monomer This compound (9-BF)
Solvent Acetonitrile (ACN)
Supporting Electrolyte Tetrabutylammonium Perchlorate (TBAP)
Working Electrode Platinum (Pt)
Monomer Oxidation Potential ~1.85 V vs. Ag/AgCl
Polymer Redox Couple (Oxidation) ~1.49 V vs. Ag/AgCl
Polymer Redox Couple (Reduction) ~1.28 V vs. Ag/AgCl
Data sourced from Turhan, F. et al. (2012). researchgate.netresearchgate.net

Characterization of Poly(this compound) Films

Once synthesized, the poly(9-BF) films are subjected to various characterization techniques to understand their properties.

The electrochemical stability of the poly(9-BF) film is a crucial parameter for its potential applications. This is evaluated by transferring the polymer-coated electrode to a monomer-free electrolyte solution and performing cyclic voltammetry. researchgate.net The poly(9-BF) film exhibits a stable and well-defined redox activity in the monomer-free solution, indicating that the polymer is electrochemically stable and does not degrade during repeated charge-discharge cycles. researchgate.net Further studies show a linear relationship between the peak currents of the polymer's redox waves and the scan rate, which is characteristic of a stable and well-adhered electroactive material on the electrode surface. researchgate.net

The optical properties of poly(9-BF) films are investigated using UV-Vis absorption spectroscopy. researchgate.net The absorption spectrum of the monomer, this compound, in an acetonitrile solution shows distinct peaks at approximately 260 nm and 310 nm. researchgate.net In contrast, the poly(9-BF) film deposited on an indium tin oxide (ITO) coated glass electrode displays a broad absorption band. researchgate.net This broadening and a shift to longer wavelengths (a red shift) compared to the monomer are indicative of the extended π-conjugation along the polymer backbone, a characteristic feature of conjugated polymers. researchgate.net

Photoluminescence studies reveal the light-emitting properties of the material. researchgate.net When excited by UV light, the poly(9-BF) film in its solid state emits blue-green light. researchgate.net The fluorescence emission spectrum of the polymer film shows two significant peaks. researchgate.net One peak appears around 470 nm, while a second, broader peak is centered at approximately 520 nm. researchgate.net This second peak is often attributed to the formation of excimers, which are excited-state dimers that can form between polymer chains in the solid state. researchgate.net

Optical and Photoluminescent Properties
UV-Vis Absorption (Monomer) ~260 nm, ~310 nm
Photoluminescence (Monomer) Emission peak at ~310 nm (when excited at 260 nm)
Photoluminescence (Polymer Film) Emission peaks at ~470 nm and ~520 nm
Emitted Light Color (Polymer) Blue-Green
Data sourced from Turhan, F. et al. (2012). researchgate.net

The surface structure, or morphology, of the poly(9-BF) films can be visualized using high-resolution imaging techniques like Scanning Tunneling Microscopy (STM). researchgate.net STM studies of films deposited on a single-crystalline gold (Au(111)) surface show that even after a single polymerization cycle, the gold surface is completely covered by the polymer. researchgate.net This initial film is about 5 nm thick and is composed of partially ordered granular structures with grain sizes ranging from 50 to 60 nm. researchgate.net

When the number of polymerization cycles is increased to 20, a thicker polymer film, up to 50 nm, is formed. researchgate.net This thicker film exhibits a different grain structure, indicating a three-dimensional growth pattern. researchgate.net The ability to form uniform, complete coverage films is a significant advantage for the fabrication of electronic devices. researchgate.net

Photoluminescent Characteristics of Poly(this compound)

Potential Applications of Poly(this compound) in Electronic and Optoelectronic Devices

The unique electrochemical and photoluminescent properties of poly(this compound) make it a candidate material for various electronic and optoelectronic applications. Conjugated polymers, in general, are explored for their use in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.commdpi.comchemicalpapers.com

Given that poly(9-BF) emits light in the blue-green region of the visible spectrum, it holds potential for use as an emissive layer in OLEDs. researchgate.net Polyfluorene derivatives are particularly noted for their applications as blue-light emitters in displays and lighting systems. mdpi.comresearchgate.net The semiconducting nature of these polymers also makes them suitable for use in the active layers of organic field-effect transistors (OFETs) and as sensing materials. mdpi.com The electrochemical synthesis method provides a direct route to fabricate thin, uniform films required for these devices. researchgate.net

Emerging Research Frontiers for 9 Benzylfluorene

Catalytic Applications Beyond Direct Synthesis

While the direct synthesis of 9-benzylfluorene and its simple derivatives often employs catalytic methods, an emerging area of research is the use of the this compound scaffold itself as a component of more complex catalytic systems. The focus is on designing ligands for transition metal complexes, where the fluorenyl and benzyl (B1604629) moieties can influence the catalytic activity, selectivity, and stability of the metal center.

The rationale behind using this compound derivatives as ligands lies in the tunable steric and electronic environment they can provide. The bulky nature of the fluorene (B118485) unit can create a specific steric pocket around a metal center, potentially leading to high selectivity in catalytic transformations. Furthermore, the electronic properties of the fluorene ring system can be modified by introducing substituents, thereby influencing the electron density at the metal center and modulating its catalytic reactivity. rsc.orgabcr.comnih.gov

Research in this area is exploring the synthesis of novel multidentate ligands incorporating the this compound framework. For example, the introduction of coordinating groups such as phosphines, amines, or N-heterocyclic carbenes (NHCs) onto the fluorene or benzyl rings can create pincer-type or bidentate ligands. mdpi.comnih.gov These ligands can then be used to prepare well-defined transition metal complexes with potential applications in a variety of catalytic reactions, including cross-coupling, hydrogenation, and polymerization. rsc.orgresearchgate.netmdpi.com The development of chiral this compound-based ligands is also a promising avenue for asymmetric catalysis, where the defined stereochemistry of the ligand can be transferred to the product of a chemical reaction. abcr.com

Although direct examples of this compound-based catalysts are still emerging, the principles established with other fluorenyl derivatives suggest a promising future. The ability to systematically modify the ligand structure by derivatizing the this compound core provides a powerful tool for catalyst design and optimization.

Supramolecular Chemistry and Crystal Engineering with this compound Scaffolds

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where this compound derivatives are showing significant potential. sioc-journal.cnmdpi.comthno.orgnih.gov The shape, size, and electronic properties of the this compound molecule make it an excellent candidate for constructing well-defined supramolecular assemblies through interactions such as π-π stacking, C-H···π interactions, and hydrogen bonding. nih.govlibretexts.orgibchem.comgeeksforgeeks.orgrsc.org

The crystal engineering of fluorene derivatives is a well-established field, and the introduction of a benzyl group at the C-9 position adds a new layer of complexity and control. mdpi.comnih.gov The conformational flexibility of the benzyl group, specifically the rotation around the fluorenyl-CH2 and aryl-CH2 bonds, can lead to different molecular conformations (conformers) and packing arrangements in the solid state. nih.govacs.orgresearchgate.net This has been investigated using variable temperature NMR spectroscopy and single-crystal X-ray diffraction, revealing the presence of distinct stereodynamic processes and the formation of enantiomeric forms. nih.govacs.org

Advanced Functional Material Design Incorporating this compound Moieties

One of the most active areas of research for this compound is in the design of advanced functional materials, particularly for applications in organic electronics. researchgate.net The fluorene unit is a well-known blue-light-emitting chromophore, and polymers based on fluorene, known as polyfluorenes, are extensively studied for use in organic light-emitting diodes (OLEDs). sigmaaldrich.comacs.org The introduction of a bulky benzyl group at the C-9 position offers a strategy to overcome some of the challenges associated with polyfluorenes, such as aggregation-induced quenching and the formation of undesirable low-energy green emission bands. researchgate.netacs.org

The electrochemical polymerization of this compound (9-BF) has been reported to produce poly(this compound) (poly(9-BF)) films. researchgate.netdntb.gov.ua These films exhibit good redox activity and stability. The introduction of the bulky benzyl group at the C-9 position is intended to reduce interchain interactions between the polymer backbones, thereby suppressing the formation of excimers in the solid state which can lead to a broadening of the emission spectrum. researchgate.net The methylene (B1212753) spacer between the fluorene and the phenyl ring effectively isolates the electronic properties of the polymer backbone from the benzyl side group. researchgate.net

Studies on the photophysical properties of poly(9-BF) have shown that thin films emit blue-green light, with emission peaks around 470 nm and 520 nm. researchgate.net The longer wavelength emission is often attributed to interchain excimer formation, indicating that while the benzyl group helps to mitigate aggregation, it does not completely eliminate it. researchgate.net

To further tune the properties of these materials, copolymers incorporating this compound have been synthesized. For instance, dendronized polymers with bulky polyphenylene-substituted benzyl groups at the 9-position of the fluorene unit have been developed. researchgate.netmpasccollege.edu.in These polymers exhibit high thermal stability and high photoluminescence quantum efficiencies, making them promising candidates for blue-light-emitting materials. researchgate.net The bulky side groups are effective at preventing aggregation and maintaining the blue emission purity.

The table below summarizes the photophysical properties of some representative this compound-based polymers.

Polymer SystemAbsorption Max (nm)Emission Max (nm)Quantum EfficiencyReference
Poly(this compound)~380 (film)470, 520 (film)Not Reported researchgate.net
Dendronized Polyfluorene (P1)386 (THF solution)414 (THF solution)0.57 researchgate.net
Dendronized Polyfluorene (P5)385 (THF solution)415 (THF solution)0.41 researchgate.net

These findings highlight the potential of this compound as a key building block for the next generation of organic electronic materials, where precise control over the molecular architecture can lead to enhanced device performance and stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-Benzylfluorene, and how can purity be optimized?

  • Methodological Answer : this compound (9-BF) is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, benzylation of fluorene derivatives using benzyl halides in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions is common . Purification often involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in hexane:EtOAc 8:2) and confirm purity via melting point analysis (literature range: 120–122°C).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR in CDCl₃ to identify key signals: benzyl protons (δ 4.0–4.5 ppm), fluorene aromatic protons (δ 7.2–7.8 ppm), and bridgehead carbons (δ 40–50 ppm). Integration ratios (e.g., 2:9 for benzyl vs. aromatic protons) confirm stoichiometry .
  • GC-MS : Electron ionization (70 eV) detects molecular ion peaks (m/z ~258 for M⁺) and fragmentation patterns (e.g., loss of benzyl group, m/z ~167) .
  • IR : Look for C-H stretching (3050 cm⁻¹, aromatic) and C-C ring vibrations (1600 cm⁻¹).

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers, away from oxidizers, under inert atmosphere (N₂/Ar) to prevent degradation .
  • Spill Management : Absorb with silica gel, dispose as hazardous organic waste .

Advanced Research Questions

Q. How can researchers address analytical challenges such as impurity detection in this compound?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to separate isomers (e.g., 7-benzyl vs. 9-benzyl derivatives). UV detection at 254 nm enhances sensitivity .
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution of impurities in solid-state samples, leveraging high-resolution TOF-MS for accurate mass assignments .

Q. How should contradictory data in literature (e.g., conflicting solubility or reactivity reports) be resolved?

  • Methodological Answer :

  • Replication Studies : Reproduce experiments under controlled conditions (e.g., solvent purity, temperature ±0.5°C) .
  • Cross-Validation : Compare results across multiple techniques (e.g., DSC for thermal behavior vs. XRD for crystallinity) .
  • Meta-Analysis : Statistically aggregate data from peer-reviewed studies to identify outliers or methodological biases .

Q. What strategies are effective for studying the thermal and photochemical stability of this compound?

  • Methodological Answer :

  • TGA/DSC : Perform under N₂ (heating rate 10°C/min) to determine decomposition onset (~250°C) and exothermic peaks .
  • UV-Vis Spectroscopy : Monitor absorbance changes (λmax ~290 nm) under accelerated UV exposure (e.g., 365 nm, 48 hrs) to assess photodegradation kinetics .

Q. How can this compound derivatives be tailored for advanced applications like organic electronics or membrane science?

  • Methodological Answer :

  • Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -CN) via electrophilic substitution to modulate HOMO-LUMO gaps for OLED applications .
  • Polymer Blending : Co-polymerize this compound with diamines (e.g., 4,4'-oxydianiline) to create polyimides with enhanced gas-separation performance (e.g., CO₂/N₂ selectivity >30) .

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9-Benzylfluorene

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